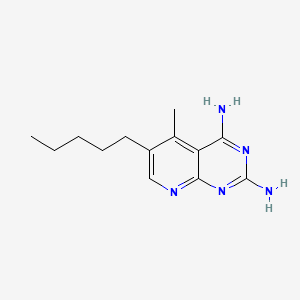
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- is an organic compound belonging to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of pyridine and pyrimidine rings. Pyridopyrimidines have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the use of 5-acetyl-4-aminopyrimidines, which undergo cyclization in the presence of bases like sodium methoxide in butanol .
Industrial Production Methods
Industrial production of pyrido(2,3-d)pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. The Gould–Jacobs reaction is frequently used, involving the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido(2,3-d)pyrimidine derivatives.
Substitution: Substitution reactions, particularly at the amino groups, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Palladium on charcoal in the presence of potassium hydroxide is used for hydrogenation reactions.
Substitution: Reagents like N,N-dimethylformamide and thionyl chloride are used for introducing chloro groups.
Major Products Formed
Oxidation: N-oxides of pyrido(2,3-d)pyrimidine.
Reduction: Dihydropyrido(2,3-d)pyrimidine derivatives.
Substitution: Chloro-substituted pyrido(2,3-d)pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting specific enzymes. For instance, it targets dihydrofolate reductase, an enzyme involved in the folate pathway, thereby disrupting DNA synthesis and cell proliferation . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido(2,3-d)pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido(2,3-d)pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido(2,3-d)pyrimidine: Exhibits antitumor activity.
Uniqueness
Pyrido(2,3-d)pyrimidine, 2,4-diamino-5-methyl-6-pentyl- stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
Propriétés
Numéro CAS |
67466-14-2 |
|---|---|
Formule moléculaire |
C13H19N5 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
5-methyl-6-pentylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H19N5/c1-3-4-5-6-9-7-16-12-10(8(9)2)11(14)17-13(15)18-12/h7H,3-6H2,1-2H3,(H4,14,15,16,17,18) |
Clé InChI |
VSRYFZMVIDGGOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CN=C2C(=C1C)C(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13812206.png)
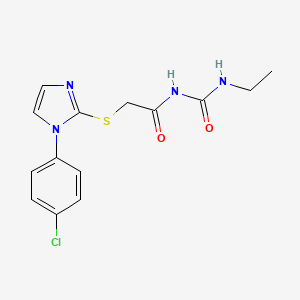
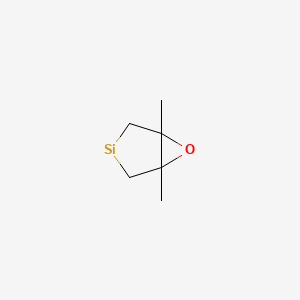
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
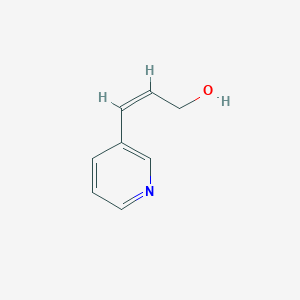
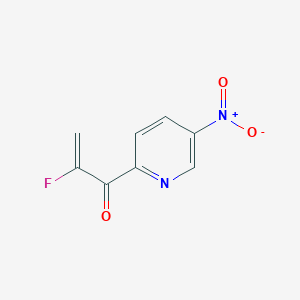
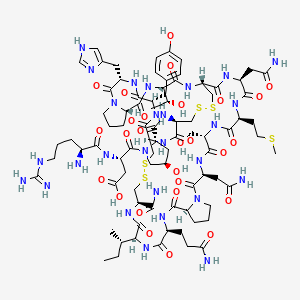

![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
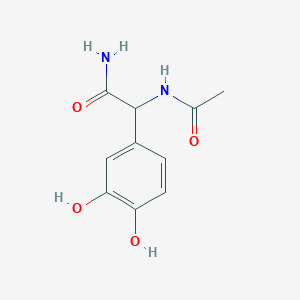
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
